BenchChemオンラインストアへようこそ!

2-(4-Methylisoxazol-3-yl)ethanol

Cytochrome P450 inhibition Drug metabolism Hepatotoxicity screening

2-(4-Methylisoxazol-3-yl)ethanol is a functionalized isoxazole heterocycle bearing a primary alcohol side chain at the 3-position and a methyl substituent at the 4-position of the oxazole ring, with molecular formula C6H9NO2 and molecular weight 127.14 g/mol. This compound serves as a small-molecule building block containing the isoxazole scaffold—a privileged heterocyclic pharmacophore found in numerous biologically active natural products and synthetic drug candidates.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
Cat. No. B8581547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylisoxazol-3-yl)ethanol
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=CON=C1CCO
InChIInChI=1S/C6H9NO2/c1-5-4-9-7-6(5)2-3-8/h4,8H,2-3H2,1H3
InChIKeyJZHHCRGNGNKDEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylisoxazol-3-yl)ethanol Procurement Guide: CAS 1582184-63-1 Specifications and Baseline Characterization


2-(4-Methylisoxazol-3-yl)ethanol is a functionalized isoxazole heterocycle bearing a primary alcohol side chain at the 3-position and a methyl substituent at the 4-position of the oxazole ring, with molecular formula C6H9NO2 and molecular weight 127.14 g/mol [1]. This compound serves as a small-molecule building block containing the isoxazole scaffold—a privileged heterocyclic pharmacophore found in numerous biologically active natural products and synthetic drug candidates [2]. The presence of the primary hydroxyl group enables facile conjugation via esterification, etherification, or oxidation, positioning this compound as a versatile intermediate for medicinal chemistry derivatization campaigns . Commercially, this compound is typically supplied at ≥95% purity for research and development purposes only, with primary applications in the synthesis of potential antibacterial, antiviral, antitumor, and anti-inflammatory agents .

Why 2-(4-Methylisoxazol-3-yl)ethanol Cannot Be Replaced by Unsubstituted or 5-Methyl Isoxazole Analogs


Within the isoxazole-ethanol structural class, the precise regiochemistry of the methyl substituent and the hydroxyl-bearing side chain dictates both synthetic accessibility and biological recognition properties. 2-(4-Methylisoxazol-3-yl)ethanol features a distinct substitution pattern (3-ethanol, 4-methyl) that differentiates it from the more common 5-methylisoxazole scaffold prevalent in agrochemicals such as hymexazol (3-hydroxy-5-methylisoxazole) [1]. The 3-ethanol-4-methyl arrangement confers a unique hydrogen-bonding topology and steric profile that influences interactions with cytochrome P450 enzyme active sites, as evidenced by isoform-selective inhibition data [2]. Furthermore, the 4-methyl substituent modulates the electron density of the isoxazole ring differently than 5-methyl or unsubstituted analogs, affecting reactivity in downstream derivatization reactions and potentially altering pharmacokinetic properties of derived lead compounds. Generic substitution with 5-isoxazoleethanol or unsubstituted isoxazole-3-ethanol would result in distinct molecular recognition patterns, synthetic behavior, and biological activity profiles, making direct interchange scientifically invalid without empirical validation.

2-(4-Methylisoxazol-3-yl)ethanol: Quantified Differentiation Evidence for Scientific Selection


CYP2E1 Inhibitory Activity: Modest Potency with Distinct Isozyme Profile

2-(4-Methylisoxazol-3-yl)ethanol exhibits quantifiable inhibition of human cytochrome P450 2E1 (CYP2E1), a key enzyme involved in xenobiotic metabolism and ethanol-induced hepatotoxicity. The compound demonstrates an IC50 value of 50,000 nM (50 µM) against CYP2E1 in human liver microsomes using chlorzoxazone as the probe substrate, with preincubation of 5 minutes followed by LC-MS/MS analysis [1]. This inhibition potency, while modest, establishes a baseline for structure-activity relationship studies comparing 4-methylisoxazole-3-ethanol derivatives against 5-methylisoxazole-based compounds, which have shown different CYP isoform selectivity profiles. Notably, hymexazol (3-hydroxy-5-methylisoxazole) and related 5-methylisoxazole fungicides exhibit distinct metabolic pathways mediated by different CYP isoforms, underscoring that the 4-methyl versus 5-methyl substitution pattern meaningfully alters enzyme recognition [2].

Cytochrome P450 inhibition Drug metabolism Hepatotoxicity screening

CYP3A4 Differential Inhibition: 9-Fold Weaker Activity Reveals Isozyme Selectivity

In the same human liver microsome panel, 2-(4-Methylisoxazol-3-yl)ethanol shows differential inhibitory activity across CYP isoforms. The compound inhibits CYP3A4 with an IC50 of 5,490 nM (5.49 µM) using midazolam as the probe substrate [1]. This represents a 9.1-fold greater potency against CYP3A4 compared to CYP2E1 (IC50 = 50,000 nM). For context, the structurally related oxazole-substituted desoxy compounds co-crystallized with CYP3A4 exhibit binding modes influenced by heterocycle substitution patterns, suggesting that the 4-methylisoxazole motif contributes distinct binding characteristics relative to oxazole or unsubstituted isoxazole analogs [2]. This differential inhibition profile provides a quantifiable differentiation point when selecting among isoxazole-containing building blocks for medicinal chemistry campaigns where minimizing CYP3A4-mediated drug interactions is a design consideration.

CYP3A4 inhibition Drug-drug interaction Isozyme selectivity

CYP2C19 Inhibition: Moderate Activity with Defined Assay Conditions

2-(4-Methylisoxazol-3-yl)ethanol inhibits recombinant human CYP2C19 with a Ki value of 50,000 nM (50 µM), measured using 3-O-methylfluorescein as the substrate with a 3-minute preincubation period [1]. This inhibition constant is comparable in magnitude to the CYP2E1 IC50 (also 50 µM) but was determined using recombinant enzyme rather than liver microsomes, providing orthogonal assay validation. In contrast, certain 5-methylisoxazole-containing compounds, such as N-(5-methylisoxazol-3-yl)-2-(substituted sulfanyl)acetamide derivatives, have been reported to exhibit antimicrobial and anticancer activities with distinct target engagement profiles, though direct comparative CYP2C19 data for these analogs remains unavailable [2]. The availability of this compound's CYP2C19 Ki value supports its utility as a reference compound in high-throughput CYP inhibition screening panels and provides a benchmark for evaluating structure-activity relationships among isoxazole derivatives.

CYP2C19 inhibition Enzyme assay Drug metabolism

Synthetic Accessibility: Validated Ruthenium-Catalyzed Route with 71.3% Yield

A validated synthetic route to 2-(4-Methylisoxazol-3-yl)ethanol has been established using ruthenium-catalyzed cycloaddition chemistry, yielding 35 mg of product (71.3% yield) from 90 mg of starting (Z)-3-(tert-butyldimethylsilyloxy)-N-hydroxypropanimidoyl chloride with prop-1-yne [1]. The synthesis employs chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) as catalyst and triethylamine as base in 1,2-dichloroethane at room temperature over 16 hours, followed by preparative HPLC purification on a Waters Xbridge C18 column . This represents a practical, reproducible route to the 3-ethanol-4-methylisoxazole scaffold. For comparison, the more common 5-methylisoxazole-3-yl scaffold typically requires alternative synthetic strategies involving different cycloaddition partners or metalation/alkylation sequences, as demonstrated in regioselective metalation of 3,5-dimethylisoxazole for α-substitution [2]. The established synthetic protocol with full NMR characterization provides a reliable procurement specification for researchers requiring this specific substitution pattern.

Organic synthesis Building block Isoxazole preparation

Physicochemical Differentiation: Computed LogP and Polar Surface Area for Drug-Likeness Assessment

2-(4-Methylisoxazol-3-yl)ethanol exhibits computed physicochemical properties that differentiate it from unsubstituted isoxazole-ethanol analogs. The compound has a calculated AlogP of 1.29 and a topological polar surface area (TPSA) of 90.65 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors . These values position the compound within favorable drug-like chemical space according to Lipinski's Rule of Five criteria (no violations). For comparison, the unsubstituted 5-isoxazoleethanol analog, lacking the 4-methyl group, would be expected to have a lower logP and different hydrogen-bonding capacity due to altered electron distribution on the heterocycle. The presence of the 4-methyl substituent increases lipophilicity while maintaining acceptable polarity for aqueous solubility—a balance that is critical for membrane permeability and oral bioavailability of derived lead compounds [1]. The computed properties provide a quantifiable basis for selecting this specific substitution pattern over less lipophilic isoxazole-ethanol building blocks in medicinal chemistry campaigns targeting intracellular or CNS-penetrant compounds.

Drug-likeness Physicochemical properties ADME prediction

2-(4-Methylisoxazol-3-yl)ethanol: High-Value Research Applications Based on Verified Differentiation Evidence


Cytochrome P450 Inhibition Screening Panel Reference Compound

Based on validated CYP inhibition data (CYP2E1 IC50 = 50 µM; CYP3A4 IC50 = 5.49 µM; CYP2C19 Ki = 50 µM) obtained from human liver microsome and recombinant enzyme assays [1], 2-(4-Methylisoxazol-3-yl)ethanol serves as a characterized small-molecule probe for high-throughput CYP inhibition screening. The compound's differential activity across three CYP isoforms (9.1-fold CYP3A4 selectivity over CYP2E1) provides a useful benchmark for calibrating assay sensitivity and validating inter-laboratory reproducibility in drug metabolism and pharmacokinetics (DMPK) studies. Its modest potency profile is well-suited as a mid-range control compound for establishing inhibition thresholds in early-stage drug-drug interaction liability assessments.

Medicinal Chemistry Scaffold for Isoxazole-Containing Lead Optimization

The 3-ethanol-4-methylisoxazole scaffold offers a distinct substitution topology that differentiates it from the more common 5-methylisoxazole core found in agrochemical fungicides like hymexazol [2]. With computed drug-like physicochemical properties (AlogP = 1.29, TPSA = 90.65 Ų) and compliance with Lipinski's Rule of Five , this building block is suitable for incorporation into medicinal chemistry campaigns targeting antibacterial, antiviral, or anti-inflammatory indications. The primary alcohol handle enables facile conjugation to pharmacophores via ester or ether linkages, while the 4-methyl substituent modulates lipophilicity without introducing excessive molecular weight, supporting lead optimization efforts where balancing potency and ADME properties is critical.

Synthetic Methodology Development and Building Block Supply

A validated ruthenium-catalyzed cycloaddition protocol achieving 71.3% yield at 35 mg scale provides a reproducible synthetic entry to the 3-ethanol-4-methylisoxazole scaffold [3]. This methodology supports both small-scale procurement for exploratory chemistry and serves as a foundation for process chemistry development toward larger-scale synthesis. Researchers focused on isoxazole library synthesis or diversity-oriented synthesis can utilize this building block as a functionalized heterocyclic core, with the established HPLC purification conditions (Waters Xbridge C18, 30-100% gradient) providing a reliable analytical quality control benchmark [3]. The full NMR characterization (¹H NMR: δ 8.13 (s, 1H), 4.03 (t, J=5.9 Hz, 2H), 2.89 (t, J=5.9 Hz, 2H), 2.02 (d, J=0.9 Hz, 3H)) ensures identity confirmation for incoming material qualification.

Structure-Activity Relationship Studies of CYP Isozyme Selectivity

The differential CYP inhibition profile (CYP3A4 IC50 = 5.49 µM versus CYP2E1 IC50 = 50 µM) establishes a baseline for structure-activity relationship investigations exploring how isoxazole substitution patterns influence cytochrome P450 recognition [1]. Researchers can systematically modify the 4-methyl group, the ethanol side chain length, or the heterocyclic core to map determinants of CYP isoform selectivity. The availability of this compound's CYP inhibition data across three isoforms (2E1, 3A4, 2C19) enables quantitative benchmarking of newly synthesized analogs, facilitating the design of isoxazole-containing drug candidates with optimized metabolic stability and reduced drug-drug interaction potential. The structural contrast with 5-methylisoxazole derivatives—which exhibit distinct metabolic pathways—further supports this compound's utility as a SAR tool compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylisoxazol-3-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.